

EIPA efficacy across different experimental models

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EIPA Efficacy Across Experimental Models

The table below summarizes the experimental findings on **EIPA** from recent scientific literature.

Experimental Model	Primary Target / Mechanism	Reported Efficacy / Key Finding	Experimental Concentration / Dosage	Context / Function
Intestinal Organoids (Mouse) [1]	Na ⁺ /H ⁺ Exchanger 1 (NHE1)	Disrupted crypt budding; blocked Paneth cell differentiation; reversible upon removal.	5 µM	Stem cell lineage specification; maintenance of intracellular pH gradient.
Airway Allergy (Mouse) [2]	Dendritic cell signaling (via IL-12b & TIM4)	Significantly alleviated experimental airway allergy; suppressed Th2 immune response.	Information not specified in abstract	Immunomodulation; treatment of allergic disease.

Experimental Model	Primary Target / Mechanism	Reported Efficacy / Key Finding	Experimental Concentration / Dosage	Context / Function
Isolated Rabbit Hearts [3]	Na ⁺ /H ⁺ Exchanger (unspecified)	Attenuated the increase in dominant frequency of stretch-induced ventricular fibrillation.	1 μM	Cardiac electrophysiology; arrhythmia suppression.
SCRV Infection (CPB Cell Line) [4]	Macropinocytosis (via Na ⁺ /H ⁺ exchange)	Inhibited SCRV infection in vitro; ~80% reduction in viral copy number at 72 hours.	20 μM	Antiviral therapy; blocks viral entry into host cells.
SCRV Infection (Mandarin Fish) [4]	Macropinocytosis (via Na ⁺ /H ⁺ exchange)	Increased survival rate; reduced viral load in spleen and kidney.	5 mg/kg (in vivo)	Antiviral therapy; in vivo efficacy.
Glycinergic Synapses (Mouse Brainstem) [5]	NHE6 (putative candidate)	Investigated for its potential effect on synaptic transmission; strong immunoreactivity for NHE6 found in terminals.	100 μM	Synaptic transmission and vesicle recycling.

Detailed Experimental Protocols

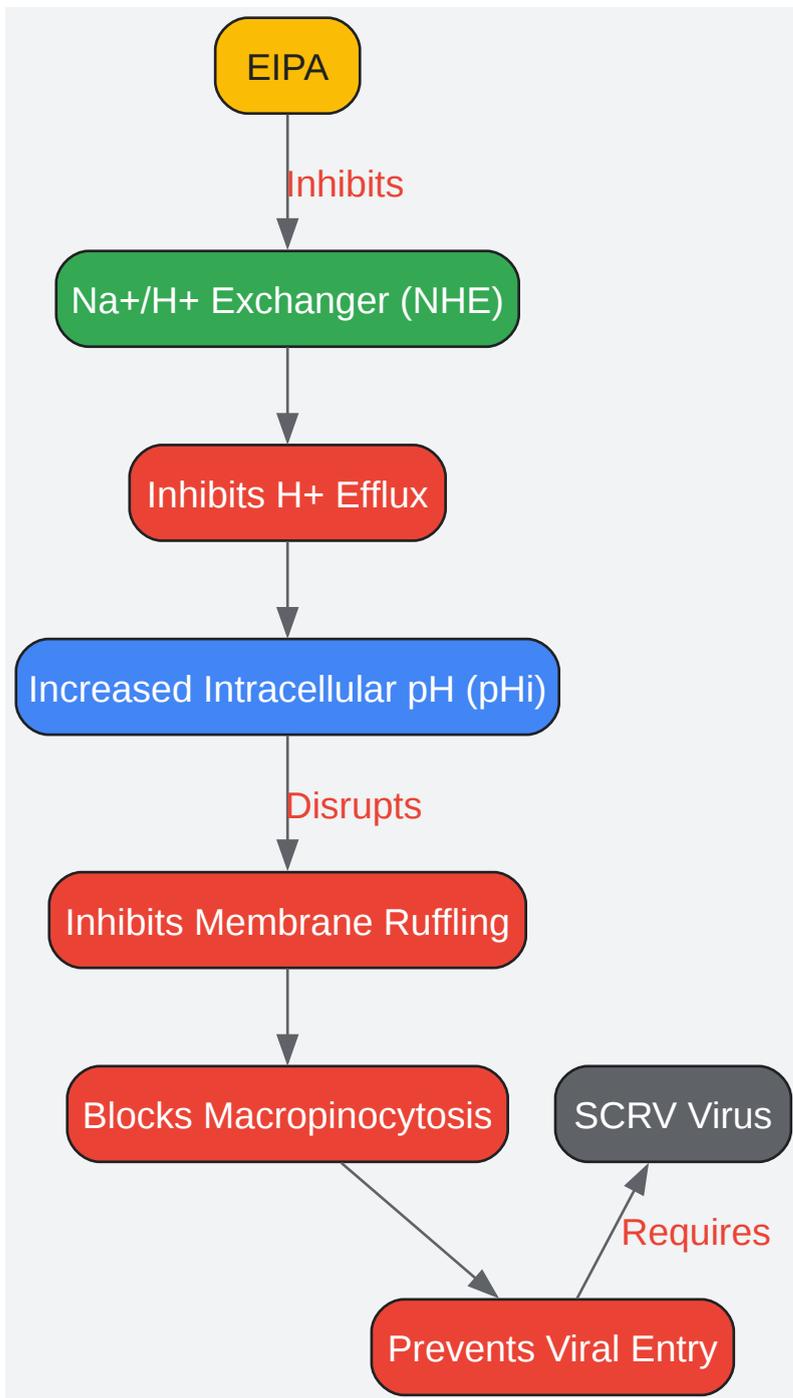
To assist with experimental design, here are the methodologies from key studies:

- Intestinal Organoids (Mouse) [1]:** Mouse small intestinal organoids were cultured in 3D Matrigel. The protocol involved treating the organoids with 5 μM **EIPA**, with the culture medium containing the inhibitor being refreshed every 2-3 days. The primary readouts included imaging to assess crypt budding and immunostaining for cell lineage markers (e.g., Lysozyme for Paneth cells).

- **Antiviral Activity In Vitro (CPB Cells)** [4]: The Chinese perch brain (CPB) cell line was cultured and pretreated with 20 μM **EIPA** for 1 hour. The cells were then infected with *Siniperca chuatsi* rhabdovirus (SCRV) and continued to be incubated with **EIPA**. Viral replication was quantified using quantitative real-time PCR (qRT-PCR) to measure viral copy numbers.
- **Antiviral Activity In Vivo (Mandarin Fish)** [4]: Mandarin fish (average weight 5.0 ± 0.6 g) were intraperitoneally injected with 5 mg/kg of **EIPA** at 48 hours, 24 hours, and 1 hour before being challenged with SCRV. Survival rates were monitored, and viral loads in tissues were measured post-infection.
- **Cardiac Electrophysiology (Rabbit Hearts)** [3]: The study used isolated Langendorff-perfused rabbit hearts. The hearts were perfused with 1 μM **EIPA**, and acute myocardial stretch was applied. Electrophysiological changes, specifically the dominant frequency of ventricular fibrillation, were analyzed using multiple epicardial electrodes and mapping techniques.
- **Synaptic Transmission (Mouse Brainstem)** [5]: Acute brainstem slices from mice were prepared. Glycinergic postsynaptic currents were recorded from Lateral Superior Olive (LSO) neurons using patch-clamp electrophysiology while stimulating the Medial Nucleus of the Trapezoid Body (MNTB). **EIPA** was applied at 100 μM to the bathing solution to investigate its effect on synaptic transmission during different stimulation protocols.

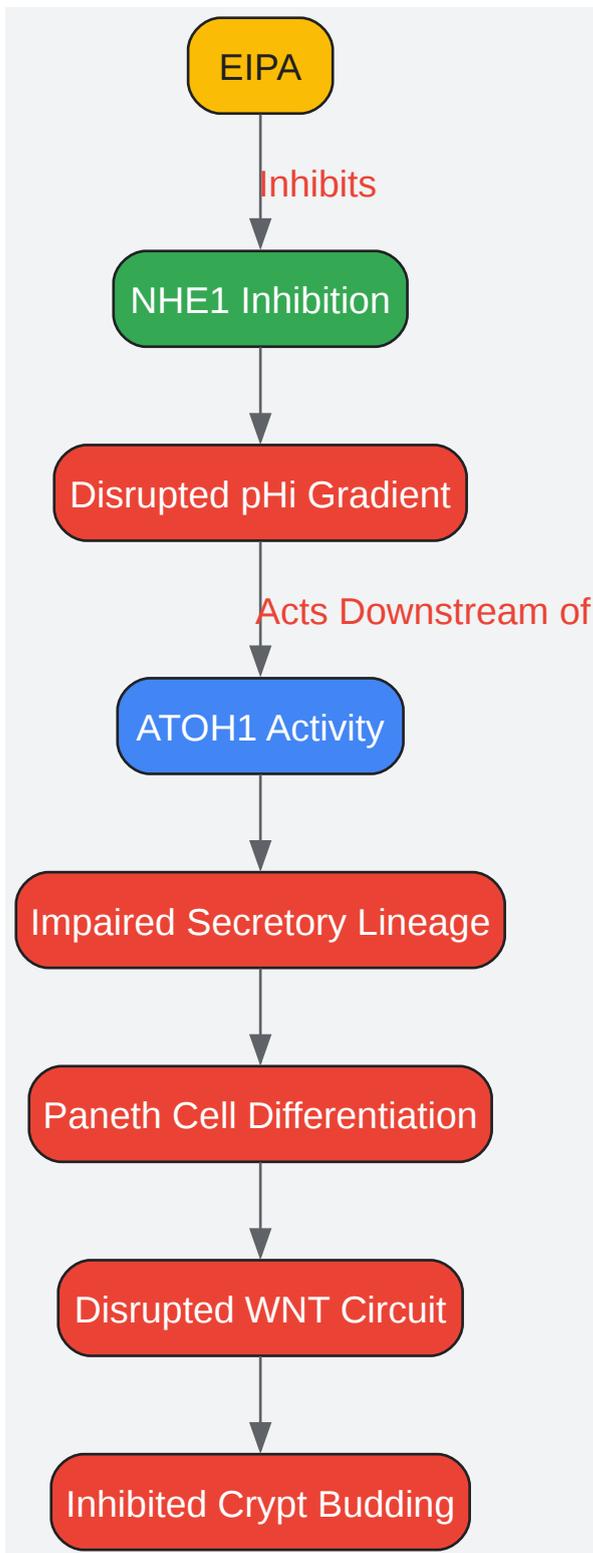
Mechanisms of Action in Cellular Processes

The following diagrams illustrate the primary molecular mechanisms of **EIPA** identified in the research, highlighting its role in two key areas: inhibiting macropinocytosis and disrupting intestinal stem cell fate.



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EIPA's primary known mechanism is the inhibition of Na⁺/H⁺ exchangers (NHEs), which disrupts macropinocytosis, a key cellular entry pathway for some viruses [4].



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*In intestinal organoids, **EIPA** inhibits NHE1, disrupting a critical intracellular pH gradient. This disruption impairs the differentiation of stem cells into the secretory lineage, specifically blocking Paneth cell*

formation, which is essential for crypt budding [1].

Key Insights for Researchers

- **Diverse Mechanisms and Applications:** **EIPA**'s efficacy stems from its ability to modulate fundamental cellular processes like intracellular pH and ion exchange. This makes it a valuable tool for researching areas from immunology and virology to neurobiology and stem cell biology [4] [1] [2].
- **Concentration-Dependent Effects:** The effective concentration of **EIPA** varies significantly across models. In vitro cellular studies use micromolar concentrations (e.g., 5-20 μM), while in vivo animal models require different dosing (e.g., 5 mg/kg in fish) [4] [1]. Careful dose-finding is crucial.
- **Consider Specific NHE Isoforms:** While **EIPA** is a broad NHE inhibitor, research points to the importance of specific isoforms like NHE1 in intestinal stem cells [1] and NHE6 in neuronal synapses [5]. Using more specific inhibitors in follow-up studies can refine mechanistic understanding.

The experimental data demonstrates that **EIPA** is a versatile compound with measurable efficacy across a wide range of biological models. The choice of model, protocol, and dosage should be directly aligned with the specific biological pathway or process under investigation.

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